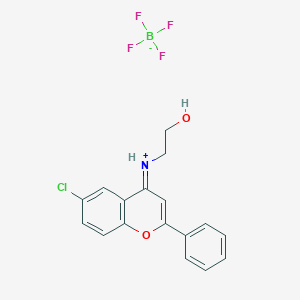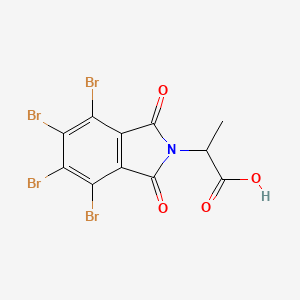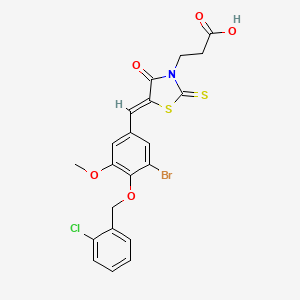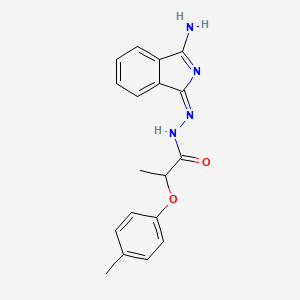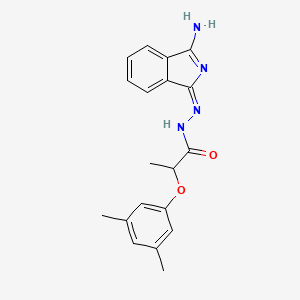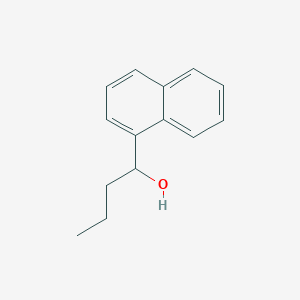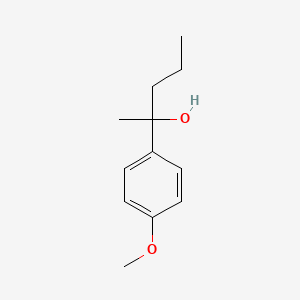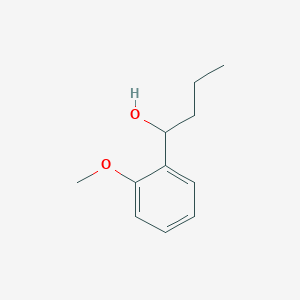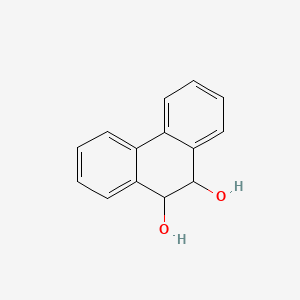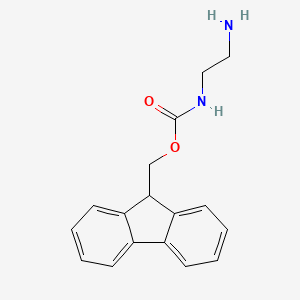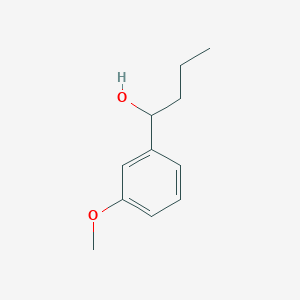
1-(3-Methoxyphenyl)butan-1-ol
Descripción general
Descripción
1-(3-Methoxyphenyl)butan-1-ol is a useful research compound. Its molecular formula is C11H16O2 and its molecular weight is 180.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Methoxyphenyl)butan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Methoxyphenyl)butan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Tamoxifen : A study by R. McCague (1987) demonstrated the use of 1-(p-alkoxyphenyl)-1,2-diphenylbutan-1-ols, closely related to 1-(3-Methoxyphenyl)butan-1-ol, in the synthesis of the anti-cancer drug tamoxifen through stereoselective olefin formation and dehydration reactions (McCague, 1987).
Isolation of Metabolites from Endophytic Fungi : In a study by Dai et al. (2006), compounds structurally similar to 1-(3-Methoxyphenyl)butan-1-ol were isolated from the endophytic fungus Nodulisporium sp. These compounds exhibited herbicidal, antifungal, and antibacterial activities, demonstrating the potential of such compounds in biological applications (Dai et al., 2006).
Development of Anti-inflammatory Compounds : Goudie et al. (1978) synthesized a series of compounds related to 4-(6-methoxy-2-naphthyl)butan-2-one, which share structural similarities with 1-(3-Methoxyphenyl)butan-1-ol, showing potential as anti-inflammatory agents (Goudie et al., 1978).
Flavourings for Animal Species : A study on the safety and efficacy of certain aromatic ketones, secondary alcohols, and related esters, including compounds similar to 1-(3-Methoxyphenyl)butan-1-ol, found these compounds safe for use as flavourings in animal feed at specified concentrations (Aquilina et al., 2016).
Ionic Liquid Behavior : Domańska and Marciniak (2007) investigated the liquid-liquid equilibria of binary systems involving ionic liquids and various organic solvents, including butan-1-ol, which is structurally related to 1-(3-Methoxyphenyl)butan-1-ol. This research is significant for understanding solvent interactions in green chemistry (Domańska & Marciniak, 2007).
Electrochemical Conversion in Organic Synthesis : Bryan and Grimshaw (1997) explored the electrochemical conversion of 4-phenylbuten-2-ones to 4-phenylbutan-2-ones, which are structurally similar to 1-(3-Methoxyphenyl)butan-1-ol. This study has implications for developing more efficient organic synthesis methods (Bryan & Grimshaw, 1997).
Propiedades
IUPAC Name |
1-(3-methoxyphenyl)butan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-3-5-11(12)9-6-4-7-10(8-9)13-2/h4,6-8,11-12H,3,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLWWGJERFQPOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC(=CC=C1)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)butan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{4-[(2,6-Diethylphenyl)carbamoyl]phenoxy}acetic acid](/img/structure/B7774638.png)
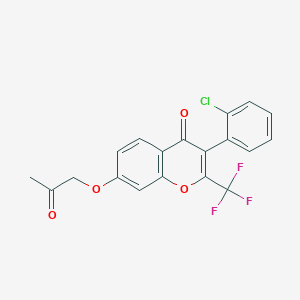
![[3-Acetyl-4-[2-(1,3-dioxoisoindol-2-yl)acetyl]oxyphenyl] 2-(1,3-dioxoisoindol-2-yl)acetate](/img/structure/B7774648.png)
